molecular formula C6H11Cl2N3 B1435821 1-(6-Methylpyrimidin-4-yl)methanamine dihydrochloride CAS No. 2097937-42-1

1-(6-Methylpyrimidin-4-yl)methanamine dihydrochloride

Cat. No.: B1435821
CAS No.: 2097937-42-1
M. Wt: 196.07 g/mol
InChI Key: BHFNWAOBAAAKGZ-UHFFFAOYSA-N
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Description

1-(6-Methylpyrimidin-4-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C6H9N3.2ClH. It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methylpyrimidin-4-yl)methanamine dihydrochloride typically involves the reaction of 6-methylpyrimidine with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the desired amine. The final product is obtained as a dihydrochloride salt to enhance its stability and solubility .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or other suitable methods to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-(6-Methylpyrimidin-4-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(6-Methylpyrimidin-4-yl)methanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(6-Methylpyrimidin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include modulation of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Methylpyrimidin-4-yl)methanamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dihydrochloride form enhances its stability and solubility, making it more suitable for various applications compared to its analogs .

Biological Activity

1-(6-Methylpyrimidin-4-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C6H9N3·2HCl. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 2097937-42-1
  • Molecular Formula : C6H9N3·2HCl
  • Molecular Weight : 196.08 g/mol
  • Purity : ≥95%

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The pyrimidine ring structure allows it to participate in hydrogen bonding and π-stacking interactions, which are crucial for binding to specific molecular targets.

Potential Targets:

  • Enzymatic Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting cellular signaling processes.
  • Receptor Modulation : It could modulate the activity of specific receptors, influencing neurotransmission and other physiological responses.

Biological Activities

This compound has been investigated for several biological activities:

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. The mechanism likely involves the induction of apoptosis in cancer cells through modulation of signaling pathways related to cell survival and proliferation.

Case Studies

  • Antimicrobial Efficacy :
    A study exploring the antimicrobial properties of pyrimidine derivatives found that compounds similar to 1-(6-methylpyrimidin-4-yl)methanamine exhibited significant antibacterial activity against Gram-positive bacteria. The study highlighted the structure-activity relationship (SAR) indicating that modifications on the pyrimidine ring could enhance efficacy .
  • Anticancer Activity :
    In vitro assays demonstrated that derivatives of pyrimidine-based compounds could inhibit cancer cell growth by inducing apoptosis. The specific pathways involved include caspase activation and modulation of Bcl-2 family proteins .

Comparative Analysis

The following table summarizes the biological activities reported for various pyrimidine derivatives compared to this compound:

CompoundAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundPotentially effectiveInduces apoptosisEnzyme inhibition, receptor modulation
Similar Pyrimidine Derivative AYesYesApoptosis induction
Similar Pyrimidine Derivative BModerateYesCell cycle arrest

Properties

IUPAC Name

(6-methylpyrimidin-4-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.2ClH/c1-5-2-6(3-7)9-4-8-5;;/h2,4H,3,7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHFNWAOBAAAKGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(6-Methylpyrimidin-4-yl)methanamine dihydrochloride
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